N-Acetyl-S-benzyl-D-cysteine
Description
Conceptual Framework: N-Acetyl-S-benzyl-D-cysteine within Mercapturic Acid Chemistry
The study of this compound is rooted in the broader field of mercapturic acid chemistry. Mercapturic acids are the final products of a major detoxification pathway in the body known as the mercapturic acid pathway. nih.gov This biochemical route is essential for processing a wide variety of electrophilic compounds, which are often harmful and can originate from both external sources (xenobiotics) and internal metabolic processes (endobiotics). dntb.gov.ua
The formation of mercapturic acids is a multi-step enzymatic process:
Glutathione (B108866) Conjugation: The process begins with the conjugation of the electrophilic substance with glutathione, a key antioxidant in the body. This reaction is typically catalyzed by a family of enzymes called glutathione S-transferases. dntb.gov.ua
Sequential Hydrolysis: The resulting glutathione conjugate is then sequentially broken down. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that cleaves the glycine (B1666218) residue. dntb.gov.ua
N-Acetylation: The remaining cysteine conjugate is then N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase to form the final mercapturic acid. dntb.gov.ua This final product is generally more water-soluble and can be more easily excreted from the body, primarily in the urine. nih.gov
While the mercapturic acid pathway predominantly processes L-cysteine conjugates, the existence of this compound introduces a layer of complexity. Research has indicated that N-Acetyl-D-cysteine, due to its stereochemical configuration, may not be able to enter the glutathione metabolic pathway in the same manner as its L-enantiomer.
Stereochemical Considerations and the D-Enantiomer's Research Significance
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological systems as enzymes are highly specific to the shape of their substrates. Cysteine, like most amino acids, exists in two mirror-image forms, or enantiomers: L-cysteine and D-cysteine. In biological systems, the L-enantiomers of amino acids are far more common.
Consequently, the vast majority of research on mercapturic acids has focused on the L-enantiomers, such as N-Acetyl-S-benzyl-L-cysteine. However, the detection of D-enantiomers of mercapturic acids, including this compound (also known as D-benzylmercapturic acid or D-BMA), in biological samples has opened up new avenues of research.
The significance of the D-enantiomer lies in what its presence might reveal about metabolic processes. The formation of a D-mercapturic acid could potentially occur through several mechanisms, although these are not yet fully understood for this compound. Possible, though not definitively proven, routes include:
Racemization: A chemical process where an enantiomerically pure substance is converted into a mixture of both enantiomers. This could potentially occur at some stage during the metabolism of the parent compound or the processing of the mercapturic acid itself.
Stereospecific Enzymatic Activity: The involvement of specific enzymes that can either process D-amino acids or their derivatives, or that catalyze reactions leading to the formation of the D-enantiomer.
The ability to separate and analyze these enantiomers is crucial for understanding their respective roles and metabolic fates.
Contextualization within Xenobiotic Metabolism Studies
This compound is particularly relevant in the context of studies on the metabolism of xenobiotics, which are foreign chemical substances not naturally produced by or expected to be present within an organism. A key example is the industrial solvent toluene (B28343).
The primary metabolic pathway for toluene involves its oxidation to benzyl (B1604629) alcohol, which is further metabolized and largely excreted as hippuric acid. who.int However, a minor but significant pathway involves the formation of mercapturic acids. nih.gov The metabolism of toluene can lead to the formation of a reactive intermediate that conjugates with glutathione, ultimately resulting in the excretion of N-Acetyl-S-benzyl-cysteine in the urine. nih.gov This metabolite, often referred to as S-benzylmercapturic acid (SBMA), is considered a specific biomarker for toluene exposure. researchgate.net
Crucially, research has demonstrated the presence of both L- and D-enantiomers of benzylmercapturic acid in the urine of individuals occupationally exposed to toluene. This finding underscores the importance of stereoselective analysis in biomonitoring studies. The detection of the D-enantiomer suggests that a comprehensive understanding of toluene metabolism requires consideration of both stereochemical forms of its metabolites.
The following table presents data from a study that quantified the urinary concentrations of L- and D-benzylmercapturic acid in workers exposed to toluene, illustrating the real-world relevance of this compound in xenobiotic metabolism research.
| Enantiomer | Concentration Range in Exposed Workers (µg/L) |
| L-Benzylmercapturic Acid | 27.5 - 106 |
| D-Benzylmercapturic Acid | 19.9 - 82.8 |
This table is based on data reported for the enantiomers of benzylmercapturic acid in the urine of painters.
The presence of this compound as a urinary metabolite of toluene highlights the complexity of xenobiotic metabolism and the need for advanced analytical techniques that can distinguish between different stereoisomers. Further research is needed to fully elucidate the mechanisms of its formation and its specific biological significance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357507 | |
| Record name | N-Acetyl-S-benzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161512-71-6 | |
| Record name | N-Acetyl-S-benzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for N Acetyl S Benzyl D Cysteine
Enantioselective Synthetic Routes for D-Cysteine Derivatives
The synthesis of enantiomerically pure D-cysteine derivatives is a critical first step. One effective strategy involves the use of chiral precursors, such as D-serine, to establish the desired stereochemistry. A common approach is the conversion of the hydroxyl group of a protected D-serine derivative into a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.
For instance, N-benzyloxycarbonyl-O-p-toluenesulfonyl-D-serine methyl ester can be reacted with a thiol, such as benzyl (B1604629) mercaptan, in the presence of a base to yield the corresponding S-substituted D-cysteine derivative. The reaction proceeds via an SN2 mechanism, which inverts the stereochemistry at the β-carbon, thus requiring a starting material with the opposite stereochemistry if inversion is part of the strategy. However, starting with D-serine and targeting the substitution at the hydroxyl group maintains the D-configuration at the α-carbon.
A notable enantioselective synthesis of a related compound, Boc-α-methyl-D-cysteine(PMB)-OH, was achieved through the regioselective ring-opening of a key intermediate, Boc-α-methyl-D-serine-β-lactone. acs.org This method highlights the utility of serine-derived lactones in preparing enantiomerically pure cysteine derivatives. The synthesis commenced with the preparation of Boc-α-methyl-D-serine, which was then cyclized to the β-lactone. Subsequent ring-opening with 4-methoxybenzyl thiol in the presence of cesium carbonate yielded the desired D-cysteine derivative with high enantioselectivity. acs.org This strategy could be adapted for the synthesis of S-benzyl-D-cysteine by using benzyl thiol as the nucleophile.
The following table summarizes a potential enantioselective route starting from D-serine:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | D-Serine | Protection of amino and carboxyl groups (e.g., Boc anhydride (B1165640), Diazomethane) | Protected D-Serine | Functional group protection |
| 2 | Protected D-Serine | Activation of hydroxyl group (e.g., TsCl, pyridine) | O-Tosyl-D-Serine derivative | Conversion of -OH to a good leaving group |
| 3 | O-Tosyl-D-Serine derivative | Benzyl mercaptan, base (e.g., NaH) | Protected S-benzyl-D-cysteine | Nucleophilic substitution |
| 4 | Protected S-benzyl-D-cysteine | Deprotection | S-benzyl-D-cysteine | Removal of protecting groups |
Methodologies for N-Acetylation and S-Benzylation
N-Acetylation: The acetylation of the amino group of S-benzyl-D-cysteine is typically performed using acetic anhydride or acetyl chloride in the presence of a base. Common bases include sodium bicarbonate, sodium acetate, or tertiary amines like triethylamine (B128534) or pyridine. The reaction is generally carried out in a suitable solvent, such as water, tetrahydrofuran, or a biphasic system, at controlled temperatures to avoid side reactions. For example, L-cysteine can be directly acetylated with acetic anhydride in the presence of a few drops of concentrated sulfuric acid. uomustansiriyah.edu.iq A similar procedure could be applied to S-benzyl-D-cysteine.
S-Benzylation: The S-benzylation of N-acetyl-D-cysteine involves the reaction of the thiol group with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base. The base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the benzyl group. This reaction is usually conducted in a polar solvent like ethanol (B145695) or dimethylformamide (DMF).
A general reaction scheme for the synthesis of N-Acetyl-S-benzyl-D-cysteine from D-cysteine is presented below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | D-Cysteine | Benzyl bromide, base (e.g., NaOH) in ethanol/water | S-benzyl-D-cysteine | S-benzylation |
| 2 | S-benzyl-D-cysteine | Acetic anhydride, base (e.g., NaHCO3) in water/THF | This compound | N-acetylation |
Alternatively, the order of the reactions can be reversed:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | D-Cysteine | Acetic anhydride, base (e.g., NaHCO3) in water/THF | N-acetyl-D-cysteine | N-acetylation |
| 2 | N-acetyl-D-cysteine | Benzyl bromide, base (e.g., NaOH) in ethanol | This compound | S-benzylation |
Preparation of Isotopically Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, pharmacokinetics, and metabolic pathways. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) into specific positions of the molecule.
Deuterium labeling can be strategically introduced into either the N-acetyl group or the S-benzyl group.
Deuterium Labeling of the N-Acetyl Group: To introduce a trideuterated acetyl group (acetyl-d3), deuterated acetic anhydride ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl) can be used as the acetylating agent. lgcstandards.comscbt.com The N-acetylation reaction would be carried out on S-benzyl-D-cysteine using conditions analogous to those for the non-labeled compound. The resulting N-(acetyl-d3)-S-benzyl-D-cysteine would have a molecular weight increase of 3 Da compared to the unlabeled molecule.
Deuterium Labeling of the S-Benzyl Group: For labeling the benzyl group, a deuterated benzyl halide, such as benzyl-d5 bromide (C₆D₅CH₂Br) or benzyl-d7 bromide (C₆D₅CD₂Br), would be used as the alkylating agent. The synthesis of N-Acetyl-S-benzyl-d5-L-cysteine typically involves the acetylation of S-benzyl-d5-L-cysteine. An analogous synthesis for the D-enantiomer would involve the reaction of N-acetyl-D-cysteine with benzyl-d5 bromide in the presence of a base. This would result in N-acetyl-S-(benzyl-d5)-D-cysteine, with a molecular weight increase of 5 Da.
The following table summarizes the preparation of deuterated this compound:
| Labeled Position | Labeled Reagent | Starting Material | Product |
| N-acetyl-d3 | Acetic anhydride-d6 | S-benzyl-D-cysteine | N-(acetyl-d3)-S-benzyl-D-cysteine |
| S-benzyl-d5 | Benzyl-d5 bromide | N-acetyl-D-cysteine | N-acetyl-S-(benzyl-d5)-D-cysteine |
These isotopically labeled analogs serve as excellent internal standards in mass spectrometry-based bioanalytical assays, allowing for precise quantification in complex biological matrices during pharmacokinetic and metabolic studies. biomedres.us
Biochemical Pathways and Metabolic Fate of N Acetyl S Benzyl Cysteine Conjugates
Role in the Mercapturic Acid Pathway (MAP) as an End Product of Xenobiotic Biotransformation
The mercapturic acid pathway is a multi-step enzymatic process that converts reactive electrophilic compounds into stable, excretable mercapturic acids. nih.govresearchgate.net This process plays a significant role in detoxifying potentially harmful substances. tandfonline.com
The initial and rate-limiting step of the MAP is the conjugation of the electrophilic xenobiotic with the tripeptide glutathione (B108866) (GSH). researchgate.net This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). nih.govtandfonline.comtandfonline.com GSTs facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the xenobiotic, forming a glutathione S-conjugate. tandfonline.comresearchgate.net This conjugation significantly increases the water solubility of the xenobiotic and reduces its reactivity. researchgate.net
Table 1: Key Enzymes and Reactions in the Mercapturic Acid Pathway
| Step | Enzyme | Substrate(s) | Product | Function |
| 1 | Glutathione S-transferase (GST) | Xenobiotic Electrophile, Glutathione (GSH) | Glutathione S-conjugate | Initial conjugation and detoxification. researchgate.netnih.gov |
| 2 | γ-Glutamyltransferase (GGT) | Glutathione S-conjugate | Cysteinylglycine (B43971) S-conjugate | Removes the glutamate (B1630785) residue. tandfonline.comnih.gov |
| 3 | Dipeptidases | Cysteinylglycine S-conjugate | Cysteine S-conjugate | Removes the glycine (B1666218) residue. tandfonline.comnih.gov |
| 4 | Cysteine S-conjugate N-acetyltransferase | Cysteine S-conjugate, Acetyl-CoA | N-acetyl-cysteine S-conjugate (Mercapturic Acid) | Final acetylation for excretion. nih.govtaylorandfrancis.com |
Following the initial conjugation with glutathione, the resulting glutathione S-conjugate undergoes sequential enzymatic hydrolysis. tandfonline.comnih.gov First, the enzyme γ-glutamyltransferase (GGT) removes the glutamic acid residue, yielding a cysteinylglycine S-conjugate. nih.govnih.gov Subsequently, dipeptidases cleave the glycine residue, resulting in the formation of a cysteine S-conjugate. nih.govnih.gov These steps occur at locations such as the brush-border membranes of the renal tubules. nih.gov
The final step in the mercapturic acid pathway is the N-acetylation of the cysteine S-conjugate. tandfonline.comnih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), which uses acetyl-CoA as the acetyl group donor. wikipedia.orgwikipedia.org This acetylation process forms the final, highly water-soluble N-acetyl-S-cysteine conjugate, or mercapturic acid, which is then readily eliminated from the body via urine. nih.govtaylorandfrancis.com The active site of this microsomal N-acetyltransferase is located on the cytoplasmic side of the endoplasmic reticulum. nih.gov
Metabolism of Benzyl-Containing Compounds Yielding N-Acetyl-S-benzyl-L/D-cysteine Conjugates
Several common industrial and dietary compounds containing a benzyl (B1604629) group are metabolized through the mercapturic acid pathway, leading to the formation and excretion of N-acetyl-S-benzyl-cysteine conjugates.
Toluene (B28343), a widely used industrial solvent, is metabolized in the body through several pathways. publisso.deresearchgate.net While the major metabolic route leads to the formation of hippuric acid, a minor but significant pathway involves the formation of S-benzylmercapturic acid (N-acetyl-S-benzyl-L-cysteine). researchgate.netresearchgate.netwikipedia.org This metabolite has been identified as a highly specific and sensitive biomarker for monitoring occupational and environmental exposure to toluene. researchgate.netnih.govnih.govnih.gov Studies have shown that urinary S-benzylmercapturic acid correlates well with toluene exposure levels, even at low concentrations, making it a more reliable indicator than traditional markers like hippuric acid or o-cresol. researchgate.netresearchgate.netnih.gov Its detection is a useful tool for identifying toluene inhalation. nih.govnih.gov
Table 2: Biomarkers of Toluene Exposure
| Biomarker | Precursor | Advantages | Limitations |
| N-Acetyl-S-(benzyl)-L-cysteine | Toluene | High specificity and sensitivity, even at low exposure levels. researchgate.netresearchgate.netnih.gov | Minor metabolite; may be influenced by exposure to other benzyl compounds like benzyl alcohol. publisso.decdc.gov |
| Hippuric Acid | Toluene | Major metabolite. | Can be influenced by diet (e.g., benzoate (B1203000) preservatives), leading to false positives. researchgate.netresearchgate.net |
| o-Cresol | Toluene | Specific to toluene. | Less sensitive than N-Acetyl-S-(benzyl)-L-cysteine at low exposure levels. researchgate.netnih.gov |
Benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables like garden cress, is also metabolized via the mercapturic acid pathway. tandfonline.comnih.govsigmaaldrich.com Upon ingestion, BITC conjugates with glutathione. nih.govportlandpress.com This conjugate is then processed through the subsequent steps of the pathway. nih.govoup.com The final excreted metabolite identified in human urine is N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine. tandfonline.comnih.gov Research has shown that a significant portion of an ingested dose of BITC is rapidly excreted as this mercapturic acid derivative, with peak concentrations appearing in urine within 2-6 hours after administration. tandfonline.comnih.gov
Enzymatic Biotransformations of N-Acetyl-S-benzyl-cysteine Derivatives
N-Acetyl-S-benzyl-cysteine, also known as benzylmercapturic acid, is a metabolite derived from the biotransformation of toluene and other xenobiotics containing a benzyl group. wikipedia.org Its formation and subsequent transformations are governed by a series of enzymatic reactions. The biotransformation of its derivatives involves a dynamic interplay between acetylation and deacetylation processes, primarily catalyzed by enzymes in the liver and kidney. nih.gov
The two key enzyme activities involved are:
N-Deacetylation: Acylases can hydrolyze the N-acetyl bond of N-Acetyl-S-benzyl-cysteine, releasing the corresponding cysteine S-conjugate, S-benzyl-L-cysteine. nih.govnih.gov This reaction is a critical step, as it can divert the compound from a detoxification and elimination pathway towards potential bioactivation. Studies on analogous N-acetyl-L-cysteine compounds have shown that this deacetylation occurs in the liver, lung, and intestine, with the enzyme activity primarily located in the cytosolic fraction. nih.gov
N-Acetylation: Conversely, the cysteine S-conjugate (S-benzyl-L-cysteine) can be N-acetylated to form the mercapturic acid. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase, utilizing acetyl-CoA as a cofactor. nih.gov This acetylation step is a crucial part of the mercapturic acid pathway, converting the cysteine conjugate into a more water-soluble and readily excretable form. nih.gov
The balance between these opposing enzymatic activities determines the metabolic fate of the S-benzyl-cysteine conjugate, influencing its residence time in the body and its potential for further metabolic processing, including S-oxidation or bioactivation. nih.gov
Table 1: Key Enzymes in the Biotransformation of N-Acetyl-S-benzyl-cysteine
| Enzyme/Enzyme Class | Action | Substrate | Product | Metabolic Consequence |
| Acylase / Deacetylase | N-Deacetylation | N-Acetyl-S-benzyl-L-cysteine | S-benzyl-L-cysteine | Reverses detoxification; precursor for bioactivation |
| Cysteine S-conjugate N-acetyltransferase | N-Acetylation | S-benzyl-L-cysteine | N-Acetyl-S-benzyl-L-cysteine | Promotes detoxification and urinary excretion |
| Flavin-containing Monooxygenase (FMO) | S-Oxidation | N-Acetyl-S-benzyl-L-cysteine | N-Acetyl-S-benzyl-L-cysteine Sulfoxide (B87167) | Formation of an oxidized metabolite |
| N-Acetyl-S-alkylcysteine sulfoxide monooxygenase | C-S Bond Cleavage | N-Acetyl-S-benzyl-L-cysteine Sulfoxide | N-acetyl-S-hydroxy-L-cysteine and benzaldehyde | Cysteine salvage and breakdown of the conjugate |
N-Acetyl-S-alkylcysteine Sulfoxide Monooxygenase Activity on N-Acetyl-S-benzyl-L-cysteine Sulfoxide
A specific enzymatic pathway for the breakdown of S-alkylcysteine derivatives has been identified in bacteria, involving the enzyme N-acetyl-S-alkylcysteine sulfoxide monooxygenase. uniprot.org This enzyme is part of a cysteine salvage pathway, which catabolizes alkylated cysteine generated from the detoxification of electrophiles. ebi.ac.ukacs.org
The pathway involves an initial S-oxidation of the N-acetyl-S-alkylcysteine to its corresponding sulfoxide. In mammalian systems, this S-oxygenation can be catalyzed by Flavin-containing monooxygenases (FMOs), which are known to metabolize various sulfur-containing xenobiotics. nih.govlabcorp.com
Following oxidation, the N-acetyl-S-benzyl-L-cysteine sulfoxide becomes a substrate for the N-acetyl-S-alkylcysteine sulfoxide monooxygenase. Research on the enzyme from Bacillus subtilis (strain 168), designated CmoJ, has demonstrated direct activity on N-acetyl-S-benzyl-L-cysteine sulfoxide. uniprot.org The enzyme catalyzes the cleavage of the carbon-sulfur (C-S) bond, yielding N-acetyl-S-hydroxy-L-cysteine and benzaldehyde. uniprot.org
Kinetic studies have quantified this activity, revealing a catalytic rate (kcat) of 2.66 s⁻¹ for the CmoJ enzyme with N-acetyl-S-benzyl-L-cysteine sulfoxide as the substrate. uniprot.org This is significantly higher than its activity on the methyl analog, N-acetyl-S-methyl-L-cysteine sulfoxide (kcat of 0.18 s⁻¹), indicating a preference for the bulkier benzyl substituent. uniprot.orgebi.ac.uk This flavoenzyme-mediated C-S bond cleavage represents a distinct catabolic route for mercapturic acid sulfoxides. acs.org
Considerations of Bioactivation within the Mercapturic Acid Pathway
While the mercapturic acid pathway is predominantly a detoxification route for electrophilic xenobiotics, it can also lead to the formation of reactive, toxic metabolites through a process known as bioactivation. uniprot.org This paradoxical outcome is particularly relevant for certain halogenated compounds but illustrates a potential pathway for S-benzyl-cysteine derivatives as well.
The critical branch point leading to bioactivation is the deacetylation of the mercapturic acid. uniprot.org N-Acetyl-S-benzyl-cysteine can be hydrolyzed by renal and hepatic acylases to form S-benzyl-L-cysteine. nih.govuniprot.org This cysteine S-conjugate, rather than being excreted, can serve as a substrate for another enzyme: the cysteine S-conjugate β-lyase (C-S lyase). uniprot.org
The C-S lyase, found in the liver, kidney, and gut microflora, cleaves the C-S bond of the cysteine conjugate. In the case of S-benzyl-L-cysteine, this enzymatic action would release:
A reactive thiol (benzyl mercaptan)
Pyruvate
Ammonia
The generated benzyl mercaptan is a reactive nucleophile that can potentially bind to cellular macromolecules, leading to toxicity. This bioactivation pathway is a "retrograde" step in the detoxification process, where a metabolite intended for elimination is converted into a more dangerous substance. The balance between N-acetylation (detoxification) and N-deacetylation followed by C-S lyase action (bioactivation) is a key determinant of the ultimate biological effect of the parent xenobiotic.
Table 2: Bioactivation Pathway of N-Acetyl-S-benzyl-cysteine
| Step | Enzyme | Substrate | Product(s) | Significance |
| 1. Deacetylation | Acylase | N-Acetyl-S-benzyl-L-cysteine | S-benzyl-L-cysteine + Acetate | Reverses detoxification, forms β-lyase substrate |
| 2. C-S Bond Cleavage | Cysteine S-conjugate β-lyase | S-benzyl-L-cysteine | Benzyl mercaptan + Pyruvate + Ammonia | Formation of a reactive, potentially toxic thiol |
Advanced Analytical Methodologies for N Acetyl S Benzyl D Cysteine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating N-Acetyl-S-benzyl-D-cysteine from interfering substances present in samples such as urine or cell culture media. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related mercapturic acids. nih.gov The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector to achieve optimal separation and sensitivity. Reversed-phase columns, such as C18, are commonly employed, where a polar mobile phase, often a mixture of water with an organic modifier like acetonitrile or methanol and an acid like trifluoroacetic acid (TFA), is used to elute the less polar analyte. insights.bio
Method validation is a critical step to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, validation encompasses the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijper.org For instance, a validated HPLC method for a related compound, N-acetylcysteine (NAC), demonstrated linearity over a specific concentration range, with a high correlation coefficient (R² > 0.999), indicating a direct relationship between concentration and detector response. rjptonline.orgajpp.in
Table 1: Illustrative HPLC Method Parameters for Thiol-Containing Compounds
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (4:96 v/v) with 0.1% TFA insights.bio |
| Flow Rate | 1.0 mL/min insights.bio |
| Detection | UV at 212 nm insights.bio |
| Injection Volume | 20 µL insights.bio |
| Column Temperature | 25 °C insights.bio |
Gas Chromatography with Derivatization for Thiol Analysis
Gas Chromatography (GC) offers high resolution and is often coupled with mass spectrometry for sensitive detection. However, due to the low volatility and polar nature of this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com This chemical modification process converts the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives suitable for the gas phase. sigmaaldrich.com
A common derivatization technique is silylation, which replaces active hydrogens with a nonpolar moiety. sigmaaldrich.com For the analysis of S-benzyl-N-acetyl-L-cysteine, a marker for toluene (B28343) exposure, a GC-MS method has been developed involving extraction from urine followed by analysis. nih.gov This method demonstrated excellent linearity and sensitivity for quantifying the analyte in biological samples. nih.gov
Mass Spectrometry Applications for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool in the study of this compound, providing detailed information on its molecular weight and structure. When coupled with chromatographic separation (LC-MS or GC-MS), it allows for highly selective and sensitive quantification.
Isotope Dilution Mass Spectrometry Using Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis due to its high precision and accuracy. nih.gov This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. Deuterated standards of N-Acetyl-S-benzyl-L-cysteine, such as N-(Acetyl-d3)-S-benzyl-L-cysteine and N-Acetyl-S-benzyl-L-cysteine-d5, are commercially available for this purpose. medchemexpress.commedchemexpress.comlgcstandards.com
Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, precise quantification can be achieved, correcting for sample loss during preparation and matrix effects during analysis. nih.gov
Table 2: Commercially Available Deuterated Standards for N-Acetyl-S-benzyl-cysteine Analysis
| Compound Name | Labeled Isotope | Unlabeled CAS Number |
|---|---|---|
| N-(Acetyl-d3)-S-benzyl-L-cysteine | Deuterium (B1214612) (d3) | 19542-77-9 lgcstandards.com |
Multiple Reaction Monitoring (MRM) for Metabolite Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for targeted quantification of specific molecules. nih.gov In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented, and a specific product ion, characteristic of the analyte, is monitored in the second stage. mdpi.com
This process, involving a specific precursor-to-product ion transition, significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte in complex matrices. nih.gov The MRM approach is particularly well-suited for the analysis of low-level metabolites in biological fluids like urine. nih.gov While specific MRM transitions for this compound are established during method development, the technique has been successfully applied to the analysis of other N-acetyl-cysteine conjugates. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization and Metabolic Flux Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural characterization of molecules. It provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of the structure of this compound. Both ¹H and ¹³C NMR are used to elucidate the complete chemical structure. nih.gov
In studies of related compounds, such as N-Acetyl-L-cysteine complexes, NMR has been used to identify the specific atoms involved in chemical binding by observing shifts in their resonance frequencies. opensciencepublications.comopensciencepublications.com For this compound, NMR data would confirm the presence and connectivity of the N-acetyl, S-benzyl, and cysteine moieties. While not a primary tool for quantification in complex biological matrices due to its lower sensitivity compared to mass spectrometry, NMR is unparalleled for structural verification of synthesized standards and for studying metabolic pathways using stable isotope tracers (e.g., ¹³C-labeled compounds) in metabolic flux analysis.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| N-acetylcysteine (NAC) |
| S-benzyl-N-acetyl-L-cysteine |
| N-(Acetyl-d3)-S-benzyl-L-cysteine |
| N-Acetyl-S-benzyl-L-cysteine-d5 |
| Acetonitrile |
| Methanol |
| Trifluoroacetic acid (TFA) |
Proton NMR (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is an essential analytical tool for the structural verification and purity assessment of this compound. This technique provides detailed information about the chemical environment of each proton within the molecule, allowing for unambiguous confirmation of its complex structure. The spectrum is characterized by distinct signals corresponding to the acetyl, cysteine, and S-benzyl moieties.
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not detailed in the reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on the known values for analogous structures. The key proton environments and their anticipated spectral characteristics are outlined below:
Acetyl Protons (CH₃-CO) : A singlet appearing in the upfield region, typically around 2.0 ppm.
Cysteine β-Protons (α-CH-CH₂-S) : These two protons are diastereotopic and will appear as a pair of doublets of doublets (dd) due to coupling with each other (geminal coupling) and with the α-proton (vicinal coupling). Their chemical shift is influenced by the adjacent sulfur atom and would likely fall in the 2.8-3.2 ppm range.
Benzylic Protons (S-CH₂-Ph) : The two protons of the benzyl (B1604629) methylene group are also diastereotopic and are expected to appear as two doublets (an AB quartet system) due to geminal coupling, typically in the region of 3.7-4.0 ppm.
Cysteine α-Proton (NH-CH-COOH) : This proton will appear as a multiplet (often a doublet of doublets or a triplet) due to coupling with the two β-protons. Its position is generally in the 4.5-4.8 ppm range.
Aromatic Protons (C₆H₅) : The five protons on the phenyl ring will generate signals in the aromatic region, typically between 7.2 and 7.4 ppm.
Amide Proton (NH-CO) : A doublet that can appear over a broad range, often coupled to the α-proton. Its chemical shift is sensitive to solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~2.0 | Singlet (s) |
| Cysteine β-Protons (CH₂) | ~2.8 - 3.2 | Doublet of Doublets (dd) |
| Benzylic Protons (CH₂) | ~3.7 - 4.0 | AB quartet |
| Cysteine α-Proton (CH) | ~4.5 - 4.8 | Multiplet (m) |
| Aromatic Protons (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) |
| Amide Proton (NH) | Variable | Doublet (d) |
Carbon-13 NMR (¹³C MRS) for in vivo Redox Status Monitoring (Applicable to related N-acetylcysteine research)
While direct in vivo studies on this compound are limited, research on the closely related compound N-acetylcysteine (NAC) provides a powerful framework for monitoring redox status in real-time using Carbon-13 Magnetic Resonance Spectroscopy (¹³C MRS). This advanced technique, particularly when enhanced by hyperpolarization, allows for the non-invasive tracking of metabolic pathways related to oxidative stress.
A key area of this research involves the use of hyperpolarized [1-¹³C] N-acetylcysteine to monitor the glutathione (B108866) (GSH) redox system, which is central to cellular antioxidant defense. nih.govmdpi.com When hyperpolarized [1-¹³C] NAC is introduced in vivo, its metabolism and interaction with other thiol-containing molecules can be observed in real-time by tracking the appearance of new ¹³C signals. nih.gov
The methodology relies on the distinct chemical shifts of the ¹³C-labeled carboxyl carbon in NAC and its subsequent products:
[1-¹³C] NAC : The administered probe shows a characteristic peak at approximately 176.5 ppm. nih.gov
Oxidized NAC-NAC dimer : The formation of an NAC disulfide dimer results in a downfield shift to ~176.8 ppm. nih.gov
Oxidized NAC-GSH dimer : When NAC interacts with glutathione, it forms a mixed disulfide, which generates a spectroscopically distinct product with a chemical shift of ~177.4 ppm. nih.gov
The ability to resolve these different species allows researchers to directly observe the dynamics of thiol exchange and assess the cellular redox environment. nih.govhmdb.ca This technique has been successfully applied in preclinical models to differentiate the redox status between different tumor types, demonstrating its potential as a non-invasive biomarker for diseases involving oxidative stress. nih.govhmdb.ca The significant separation of ~1.5 ppm between the NAC probe and its oxidized products enables clear detection and quantification of these metabolic transformations in vivo. nih.govmdpi.com
| Compound | ¹³C Chemical Shift (δ, ppm) |
|---|---|
| [1-¹³C] N-acetylcysteine (NAC) | 176.5 |
| NAC-NAC disulfide dimer | 176.8 |
| NAC-Glutathione (GSH) mixed disulfide | 177.4 |
Future Directions and Emerging Research Avenues for N Acetyl S Benzyl D Cysteine
Elucidation of Stereospecific Metabolic Pathways and Enzymes for D-Enantiomers
The metabolic fate of D-amino acids and their derivatives is a critical area of investigation, as these pathways often differ significantly from those of their L-enantiomer counterparts. For N-Acetyl-S-benzyl-D-cysteine, the elucidation of its metabolic journey involves identifying stereospecific enzymes capable of recognizing and processing the D-configuration.
Research into D-amino acid metabolism has highlighted the central role of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.org In the context of D-cysteine, DAAO is known to produce 3-mercaptopyruvate (3MP). frontiersin.org This intermediate is then a substrate for 3-mercaptopyruvate sulfurtransferase (3MST), which generates hydrogen sulfide (H₂S), a significant signaling molecule. frontiersin.org
Based on these known pathways, a putative metabolic route for this compound can be proposed. Initially, the N-acetyl group may be removed by an acylase that can accommodate D-enantiomers, yielding S-benzyl-D-cysteine. This product could then be a substrate for D-amino acid oxidase, leading to the formation of S-benzyl-3-mercaptopyruvate. The subsequent fate of this α-keto acid would be a key area for further research.
Furthermore, the general mercapturic acid pathway involves enzymes such as dipeptidases that can hydrolyze peptide bonds. Some of these enzymes have been shown to act on peptides with C-terminal amino acids in the D-configuration, suggesting that the processing of conjugates involving D-cysteine is mechanistically possible within these pathways. tandfonline.com Future research will need to focus on isolating and characterizing the specific enzymes that exhibit high stereospecificity for this compound and its downstream metabolites.
Table 1: Key Enzymes in D-Cysteine Metabolism
| Enzyme | Action | Substrate(s) | Product(s) |
| D-Amino Acid Oxidase (DAAO) | Oxidative deamination | D-Cysteine | 3-Mercaptopyruvate, Ammonia, Hydrogen Peroxide |
| 3-Mercaptopyruvate Sulfurtransferase (3MST) | Sulfur transfer | 3-Mercaptopyruvate | Hydrogen Sulfide (H₂S), Pyruvate |
Development of Novel Biomarkers for Environmental and Endogenous Exposures
Mercapturic acids are well-established biomarkers for assessing exposure to a wide range of volatile organic compounds (VOCs) and other electrophilic xenobiotics. researchgate.netnih.gov The analysis of these N-acetyl-L-cysteine S-conjugates in urine is a non-invasive method to quantify the body's burden of such chemicals. chemrxiv.org
The L-enantiomer, N-acetyl-S-benzyl-L-cysteine (benzylmercapturic acid), is a specific and sensitive biomarker for occupational and environmental exposure to toluene (B28343). researchgate.net Its presence in urine correlates closely with the intensity of toluene exposure and is considered superior to other markers like hippuric acid or o-cresol. researchgate.net
The potential for this compound as a distinct biomarker is an emerging area of interest. Its formation could signify exposure to specific prochiral or chiral xenobiotics that are preferentially conjugated with D-cysteine or undergo stereospecific processing. Beyond environmental exposures, there is evidence that mercapturic acids can serve as markers for endogenous processes. For instance, S-benzylmercapturic acid has been investigated in animal models as a potential urinary marker for exposure to endogenous benzylating agents, such as N-nitroso-methylbenzylamine. nih.gov The development of stereospecific assays could allow for the differentiation between L- and D-enantiomers, potentially providing more refined information about the nature of the exposure, whether from exogenous or endogenous sources.
Table 2: Mercapturic Acids as Biomarkers of Exposure
| Biomarker | Parent Compound/Exposure | Type of Exposure |
| N-Acetyl-S-benzyl-L-cysteine | Toluene | Environmental/Occupational |
| N-Acetyl-S-phenyl-L-cysteine | Benzene (B151609) | Environmental/Occupational |
| N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | Acrylamide | Environmental/Dietary |
| N-Acetyl-S-benzyl-cysteine | N-nitroso-methylbenzylamine | Endogenous (potential) |
Mechanistic Investigations into Specific Biological Interactions and Pathways
The biological activity of cysteine derivatives can be highly dependent on their stereochemistry. While much of the research has focused on the L-enantiomer, preliminary studies on related S-benzyl-cysteine compounds suggest potential biological activities that warrant investigation for the D-enantiomer.
S-benzyl-L-cysteine (SBC) has been shown to inhibit the enzyme O-acetylserine(thiol) lyase (OAS-TL), which is involved in the biosynthesis of L-cysteine. This inhibition can disrupt sulfur assimilation and trigger oxidative stress in plants, suggesting a potential application as a novel herbicide. mdpi.com Exploring whether this compound has a similar or different stereospecific interaction with OAS-TL or other enzymes in various organisms could reveal new mechanisms of action.
In the field of materials science, S-benzyl-L-cysteine has been used to create functional biomaterials. For example, natural nanogels crosslinked with S-benzyl-L-cysteine have demonstrated potent antibacterial activity against biofilm-forming bacteria like E. coli and P. aeruginosa. nih.gov Additionally, cyclic dipeptides containing S-benzyl protected L-cysteine have been used to create hydrogels for the sustained release of anticancer drugs. researchgate.net These findings suggest that the S-benzyl-cysteine moiety can be incorporated into larger structures to confer specific biological properties. Future research should investigate whether the D-enantiomer can be used to create biomaterials with unique or enhanced properties, potentially exploiting differences in enzymatic degradation or receptor binding.
Advanced Synthetic Methodologies for Chiral Purity and Yield Optimization
The availability of enantiomerically pure this compound is essential for accurately studying its metabolism and biological effects. Consequently, advanced synthetic methodologies that ensure high chiral purity and optimize yield are of paramount importance.
One promising approach is the use of chiral auxiliaries in asymmetric synthesis. A novel strategy involves a cysteine-derived oxazolidinone that functions as both a chiral imide auxiliary and an acyl transfer agent. acs.org This method allows for highly selective asymmetric transformations. A subsequent intramolecular N-to-S acyl transfer converts the stable chiral amide into a more reactive thioester, which can then be derivatized under mild conditions, providing a powerful route to chiral cysteine derivatives. acs.orgnih.govacs.org
For racemic mixtures, chiral resolution is a critical technique. The most common method involves the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org More advanced techniques like attrition-enhanced deracemization, or Viedma ripening, can be applied to chiral compounds that form conglomerates (where enantiomers crystallize separately), allowing for separation without a resolving agent by grinding the solid racemate under racemizing conditions. pharmtech.com
Furthermore, stereoselective synthetic techniques for S-aryl cysteine derivatives are being developed to achieve high enantiomeric excess, often greater than 96%. google.com These methods provide a direct route to enantiomerically enriched products, avoiding the need for extensive purification or resolution steps.
Table 3: Comparison of Synthetic Strategies for Chiral Purity
| Methodology | Principle | Advantages | Considerations |
| Asymmetric Synthesis (with Chiral Auxiliaries) | A chiral auxiliary guides the reaction to favor the formation of one stereoisomer. | High stereoselectivity, direct formation of the desired enantiomer. | Requires synthesis of the auxiliary, may involve multiple steps. |
| N-to-S Acyl Transfer | Intramolecular transfer converts a stable chiral amide to a versatile thioester. | Mild conditions, chemoselective, enables further derivatization. | Specific to cysteine-derived auxiliaries. |
| Chiral Resolution (Diastereomeric Salts) | Formation of diastereomers with different solubilities allows for separation by crystallization. | Widely applicable to amines and acids, established technique. | At least 50% of the material is the undesired enantiomer unless a racemization step is included. |
| Attrition-Enhanced Deracemization | Grinding a racemic conglomerate under racemizing conditions converts it to a single enantiomer. | Can achieve high yields of a single enantiomer without a resolving agent. | Only applicable to compounds that form conglomerates. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for producing N-Acetyl-S-benzyl-D-cysteine in vitro, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis involves acetylation of S-benzyl-L-cysteine, with partial inversion to the D-enantiomer. Key parameters include:
- Reagent Selection : Use acetic anhydride or acetyl chloride in alkaline conditions for acetylation.
- Temperature Control : Maintain 25–37°C to mimic mammalian enzymatic conditions .
- Analytical Validation : Employ reverse-phase HPLC with chiral columns to quantify enantiomeric ratios. Calculate inversion efficiency using peak area integration and calibration curves .
- Statistical Reporting : Report yields as mean ± SD across triplicate trials. Use ANOVA to compare reaction conditions, e.g., F(2,6) = 8.45, p < 0.05, with Tukey-Kramer post-hoc tests .
Q. How can researchers verify the enantiomeric purity of synthesized this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® column with mobile phase optimization (e.g., hexane:isopropanol 90:10) to resolve D/L enantiomers.
- Polarimetry : Measure specific optical rotation ([α]D<sup>20</sup>) and compare to literature values (e.g., [α] = +32° for D-form) .
- Mass Spectrometry : Confirm molecular identity via LC-MS (expected m/z 253.32 for [M+H]<sup>+</sup>) .
Advanced Research Questions
Q. What experimental designs are suitable for tracking the metabolic fate of this compound in mammalian detoxification pathways?
- Methodological Answer :
- Isotopic Labeling : Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs to trace metabolites in urine or plasma.
- Enzymatic Assays : Incubate with liver microsomes and co-factors (NADPH, glutathione) to identify phase I/II metabolites .
- Analytical Workflow : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect mercapturic acid conjugates (e.g., m/z 253 → 121 transition) .
- Data Interpretation : Compare metabolite profiles across species (rats vs. humans) to assess interspecies variability in inversion rates .
Q. How should researchers resolve contradictions in reported inversion rates of D- and L-cysteine derivatives across species?
- Methodological Answer :
- Controlled Variables : Standardize protocols for tissue sampling, storage conditions, and analytical techniques (e.g., avoid Fisher’s LSD; use Tukey-Kramer tests) .
- Species-Specific Analysis : Conduct parallel studies in rodents and primates to isolate enzymatic differences (e.g., cysteine conjugate β-lyase activity) .
- Meta-Analysis : Aggregate data from PubMed and Cochrane Library using PRISMA guidelines, weighting studies by sample size and methodological rigor .
Data Presentation and Reproducibility
Q. What are the best practices for reporting physical-chemical properties of this compound to ensure reproducibility?
- Methodological Answer :
- Solubility : Report in PBS (pH 7.4), DMSO, and ethanol at 25°C using nephelometry.
- Crystallinity : Characterize via X-ray diffraction and DSC (melting point ~180°C) .
- Supplemental Data : Provide raw NMR spectra (¹H, <sup>13</sup>C), FT-IR peaks, and HPLC chromatograms in supporting information .
Q. How can computational modeling complement experimental studies of this compound’s reactivity?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
